4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide
Description
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide is a heterocyclic compound featuring a fused thiadiazoloquinazolinone core. Its structure includes a benzamide group substituted at the 4-position with a thiadiazoloquinazolinone moiety and an N-linked 2-(thiophen-2-yl)ethyl chain. Molecular weight data from screening reports (443.48 g/mol) confirm its structural complexity, with contributions from the thiophene, benzamide, and thiadiazoloquinazolinone components .
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c28-19(23-12-11-16-4-3-13-30-16)14-7-9-15(10-8-14)24-21-26-27-20(29)17-5-1-2-6-18(17)25-22(27)31-21/h1-10,13H,11-12H2,(H,23,28)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYZIONQFGWXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with an appropriate aldehyde to form an intermediate, which is then reacted with a benzamide derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as vanadium oxide loaded on fluorapatite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The thiophene-ethyl group in the target compound may improve lipophilicity and binding to sulfur-rich biological targets compared to methoxy or acetylated analogs .
Pharmacological Potential
Although biological data for the target compound are absent, insights can be drawn from related structures:
- Antioxidant Activity : Thiadiazole-thiazole hybrids (e.g., compounds in ) exhibit radical scavenging properties, suggesting the target may share similar redox-modulating capabilities .
- Enzyme Inhibition : Thiophene-containing analogs (e.g., ) show affinity for kinase targets, hinting at anticancer applications .
Biological Activity
The compound 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic molecule that combines a quinazoline core with a thiadiazole ring. This structure is known for its diverse biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.46 g/mol. The structure includes:
- A quinazoline core,
- A thiadiazole ring,
- A benzamide moiety.
These structural features are associated with various biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and quinazoline rings exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In a study assessing various benzamide derivatives, it was found that certain derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The binding affinity to bacterial DNA gyrase was evaluated using molecular docking studies, revealing favorable interactions that suggest potential as antibacterial agents .
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with analogous structures typically exhibit their effects through:
- Enzyme Inhibition : By binding to specific enzymes or receptors.
- Disruption of Cellular Pathways : Influencing pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
